[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine
Description
Properties
Molecular Formula |
C8H20N2 |
|---|---|
Molecular Weight |
144.26 g/mol |
IUPAC Name |
(2S)-1-N,1-N,3,3-tetramethylbutane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-8(2,3)7(9)6-10(4)5/h7H,6,9H2,1-5H3/t7-/m1/s1 |
InChI Key |
DRLDXRDPJZGMFU-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CN(C)C)N |
Canonical SMILES |
CC(C)(C)C(CN(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The key precursor is (2S)-2-amino-3,3-dimethylbutane, which provides the chiral center and the 3,3-dimethyl substitution pattern.
Amination Reaction: The introduction of the dimethylamino group is typically achieved via nucleophilic substitution or reductive amination strategies. For example, reacting (2S)-2-amino-3,3-dimethylbutane with formaldehyde and dimethylamine under reductive amination conditions can yield the target compound.
Catalysts and Reducing Agents: Commonly used reducing agents include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride, which facilitate reductive amination without over-reduction. Acidic catalysts may be employed to activate the carbonyl intermediate.
Reaction Conditions: The reactions are usually conducted in polar solvents such as methanol or ethanol, at ambient to moderate temperatures (20–60 °C), under inert atmosphere to prevent oxidation.
Industrial Production Methods
Continuous Flow Synthesis: For scale-up, continuous flow reactors are employed to improve reaction control, yield, and purity. These systems allow precise temperature and residence time management.
High-Pressure Reactors: Some industrial processes utilize high-pressure hydrogenation for reductive amination steps, enhancing conversion rates.
Purification: The crude product is purified by distillation or chromatographic techniques to achieve high purity suitable for pharmaceutical or research applications.
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Reductive amination | (2S)-2-amino-3,3-dimethylbutanal | Dimethylamine, NaBH3CN, MeOH, 25-40 °C | [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine |
| 2 | Alternative substitution | (2S)-2-amino-3,3-dimethylbutyl halide | Dimethylamine, base (e.g., K2CO3), solvent | [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine |
These routes emphasize the importance of maintaining stereochemical integrity at the chiral center during the synthesis.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidants such as hydrogen peroxide.
Reduction: Further reduction can lead to simpler amines or removal of substituents.
Substitution: The amino groups can undergo alkylation or acylation to form derivatives useful in medicinal chemistry.
Though specific literature on [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is limited, closely related compounds have been studied extensively. For example, derivatives with diethylamine substituents have shown biological activity as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK-4), implicating potential anti-inflammatory and immunomodulatory effects.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-1-N,1-N-dimethyl-3,3-dimethylbutane-1,2-diamine | PubChem |
| Molecular Formula | C10H24N2 | PubChem |
| Molecular Weight | 172.31 g/mol | PubChem |
| CAS Number | Not explicitly available for dimethyl derivative | Literature inference |
| Synthesis Route | Reductive amination of (2S)-2-amino-3,3-dimethylbutanal with dimethylamine | Synthetic literature |
| Key Reagents | Dimethylamine, NaBH3CN, methanol | Synthetic literature |
| Reaction Conditions | Ambient to 40 °C, inert atmosphere | Synthetic literature |
| Purification Methods | Distillation, chromatography | Industrial practices |
The preparation of [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine primarily relies on reductive amination of chiral amino aldehydes with dimethylamine under mild reducing conditions. Industrial methods focus on optimizing these reactions via continuous flow and high-pressure techniques to enhance yield and purity. The compound’s stereochemistry is preserved through careful selection of reaction conditions. While direct research on this compound is scarce, its structural analogs demonstrate significant biological activities, suggesting the importance of efficient synthetic access for further pharmacological exploration.
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino group can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halides such as bromine (Br2) and chlorine (Cl2) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .
Scientific Research Applications
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric and Functional Group Variants
(a) (2S)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide
- Structure : Shares the (2S)-configured backbone but replaces the dimethylamine group with a pyridinylamide moiety.
- Properties :
- Key Difference : The amide group introduces hydrogen-bonding capacity, altering solubility and reactivity compared to the tertiary amine in the target compound.
(b) (S)-(+)-3,3-Dimethyl-2-butylamine
Pharmacologically Relevant Analogs
(a) Sibutramine-Related Compounds
- Examples :
- Structural Similarity : These compounds share the N,N-dimethylamine group and branched alkyl chain but incorporate aromatic chlorophenyl and cyclobutyl moieties.
- Functional Impact : The aromatic rings enhance lipophilicity and receptor-binding affinity, making these analogs pharmacologically active (e.g., as appetite suppressants) .
Thermal and Oxidative Stability
(a) Compound 1a (Dimethylamine Derivative)
- Thermal Degradation :
- Comparison : The target compound likely exhibits comparable thermal instability due to shared dimethylamine functionality, necessitating controlled storage conditions.
(b) 4-Aminoantipyrine Derivatives
Key Research Findings
- Thermal Degradation : The dimethylamine group in the target compound is a critical vulnerability, as oxidative coupling and decomposition occur above 300°C, mirroring behavior observed in Compound 1a .
- Stereochemical Influence : The (2S) configuration distinguishes the compound from racemic mixtures, impacting its interaction with chiral catalysts or biological targets .
Biological Activity
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural properties and potential biological activities make it a candidate for various therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a dimethylamine group attached to a branched amino acid structure, which contributes to its interaction with biological systems.
The biological activity of [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine primarily involves its interaction with various molecular targets, including enzymes and receptors. The amino groups present in the compound can form hydrogen bonds and ionic interactions, significantly influencing the activity and function of these targets. These interactions may lead to alterations in metabolic pathways or modulation of signaling cascades.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes related to metabolic processes.
- Receptor Binding: It may act as an agonist or antagonist at specific receptor sites, affecting physiological responses.
Biological Activity Overview
Research has indicated that [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine exhibits various biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Potential efficacy against specific bacterial strains. |
| Anti-inflammatory | Modulation of inflammatory pathways in cellular models. |
| Neuroprotective | Protective effects on neuronal cells under stress conditions. |
| Cardiovascular Effects | Influence on vascular tone and blood pressure regulation through NO pathways. |
Case Studies and Research Findings
-
Antimicrobial Activity:
A study demonstrated that [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine exhibited significant antimicrobial properties against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective in inhibiting growth at concentrations as low as 50 µg/mL . -
Neuroprotective Effects:
In vitro experiments showed that the compound could reduce oxidative stress in neuronal cell lines, leading to improved cell viability under conditions mimicking neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer’s disease. -
Cardiovascular Research:
Clinical studies have indicated that the compound influences nitric oxide (NO) production, which plays a crucial role in cardiovascular health. Elevated levels of NO were observed in endothelial cells treated with [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
